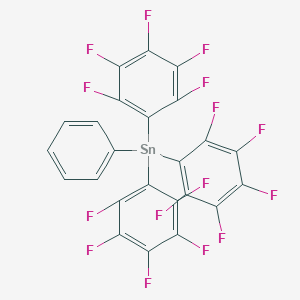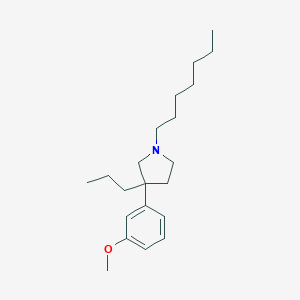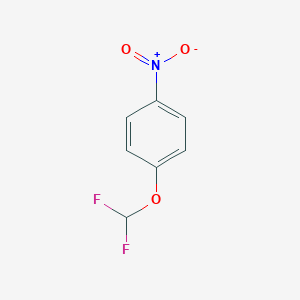
4-(Difluoromethoxy)nitrobenzene
Overview
Description
4-(Difluoromethoxy)nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 . It is used as a building block in organic synthesis .
Synthesis Analysis
4-(Difluoromethoxy)nitrobenzene can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)nitrobenzene contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-(Difluoromethoxy)nitrobenzene has a density of 1.4±0.1 g/cm3, a boiling point of 259.6±30.0 °C at 760 mmHg, and a freezing point of 31.0 to 34.0 °C . It also has a molar refractivity of 39.8±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 136.5±3.0 cm3 .Scientific Research Applications
Synthesis of Difluoromethylated Compounds
4-(Difluoromethoxy)nitrobenzene can be used in the synthesis of difluoromethylated compounds . Difluoromethylated compounds are important in the field of medicinal chemistry due to their unique properties.
Fluorination Reagents
This compound can be used as a fluorination reagent . Fluorination reagents are crucial in the synthesis of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Fluorinated Building Blocks
4-(Difluoromethoxy)nitrobenzene can be used in the synthesis of fluorinated building blocks . These building blocks can be used in the construction of complex molecules with specific properties.
Synthesis of N-CF2H Heterocycles and Difluoromethoxypyridines
This compound has been used as a source of difluorocarbene in the synthesis of N-CF2H heterocycles and difluoromethoxypyridines . These types of compounds have potential applications in medicinal chemistry and materials science.
Safety and Hazards
4-(Difluoromethoxy)nitrobenzene is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
1-(difluoromethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGBARCOQPYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371770 | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)nitrobenzene | |
CAS RN |
1544-86-1 | |
| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


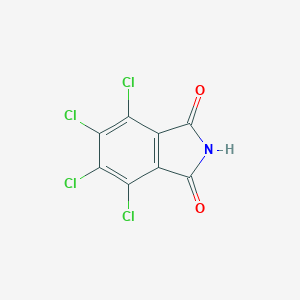
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
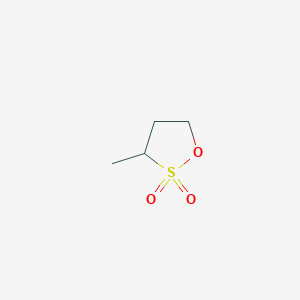
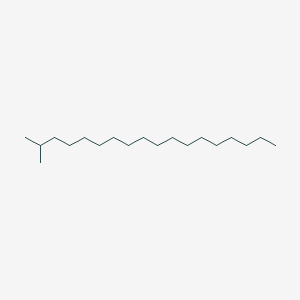


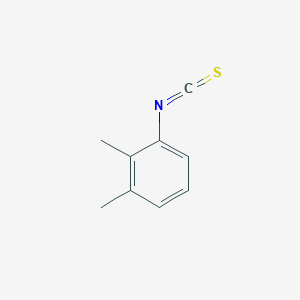

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
